molecular formula C20H18N2O4S B2674097 Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396843-98-3

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No. B2674097
M. Wt: 382.43
InChI Key: VIWZVGMMKGXLIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

  • Anti-inflammatory Properties

    • Field : Medicinal Chemistry
    • Application : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .
    • Methods : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
    • Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antifungal activities .
    • Methods : The in vitro antifungal activities of these compounds were evaluated against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
    • Results : The results of these evaluations were compared with the commercial fungicide propiconazole .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antibacterial activities .
    • Methods : A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared .
    • Results : These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
  • Antineoplastic Activity

    • Field : Medicinal Chemistry
    • Application : Certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been designed and synthesized as topoisomerase I inhibitors .
    • Methods : The in vitro anti-proliferation evaluation was conducted against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) .
    • Results : Most of the synthesized compounds showed promising results .
  • Antihypertensive Activity

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antihypertensive activities .
    • Methods : A series of thiazole derivatives were synthesized and evaluated for their antihypertensive activity .
    • Results : These compounds showed promising results in preliminary in vitro evaluations .
  • Antischizophrenia Activity

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antischizophrenia activities .
    • Methods : A series of thiazole derivatives were synthesized and evaluated for their antischizophrenia activity .
    • Results : These compounds showed promising results in preliminary in vitro evaluations .

properties

IUPAC Name

methyl 4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-4-3-5-16-17(12)21-20(27-16)26-15-10-22(11-15)18(23)13-6-8-14(9-7-13)19(24)25-2/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZVGMMKGXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

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